N-Methylsulfonyl Nimesulide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) nimesulide, which is known for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential enhancements in pharmacological efficacy and solubility compared to its parent compound. Nimesulide itself is primarily used to alleviate pain and inflammation associated with various conditions, including osteoarthritis and acute pain.
N-Methylsulfonyl Nimesulide is synthesized from nimesulide through chemical modifications that typically involve the introduction of a methylsulfonyl group. The original nimesulide compound is derived from the reaction of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride, leading to the formation of the sulfonamide moiety characteristic of nimesulide.
N-Methylsulfonyl Nimesulide falls under the classification of NSAIDs, specifically within the category of sulfonamide derivatives. Its chemical structure allows it to function as a cyclooxygenase inhibitor, similar to other NSAIDs, which helps reduce inflammation and pain.
The synthesis of N-Methylsulfonyl Nimesulide can be achieved through several methods, primarily focusing on the modification of nimesulide's structure. Two common approaches include:
In one reported synthesis, nimesulide was reacted with tetramethylammonium hydroxide in a solvent mixture of ethanol and methanol, leading to the formation of yellow crystals of N-Methylsulfonyl Nimesulide. The reaction conditions included stirring and evaporation under dark conditions to prevent degradation. The melting point was recorded at 179 °C, indicating successful synthesis .
The molecular formula for N-Methylsulfonyl Nimesulide is . Its structure features a phenoxy group, a sulfonamide linkage, and a methylsulfonyl substituent that enhances its solubility and bioavailability.
Key structural data include:
N-Methylsulfonyl Nimesulide can undergo several chemical reactions typical for sulfonamide derivatives:
The synthesis involves careful control of reaction conditions such as temperature and solvent choice, which are crucial for maximizing yield and purity. For instance, reactions conducted in pyridine as a solvent have been shown to facilitate efficient acylation processes .
N-Methylsulfonyl Nimesulide exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, it reduces the production of prostaglandins, which are mediators of inflammation and pain.
Studies have indicated that modifications like those seen in N-Methylsulfonyl Nimesulide can enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with traditional NSAIDs .
Relevant analyses using tools like SWISS ADME have predicted favorable physicochemical properties for drug-like behavior .
N-Methylsulfonyl Nimesulide holds promise in several scientific applications:
N-Methylsulfonyl Nimesulide represents a structurally modified derivative of the parent compound nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide), where a methylsulfonyl group (–SO₂CH₃) replaces the hydrogen atom on the sulfonamide nitrogen. This modification creates a bis(sulfonyl) architecture, fundamentally altering its electronic distribution and steric profile. The prototypical compound in this category, N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (CAS 51765-72-1), has a molecular formula of C₁₄H₁₄N₂O₇S₂ and a molecular weight of 386.40 g/mol [8]. Another significant derivative, N-(Methylsulfonyl)-4-(desnitro) Nimesulide (CAS 905858-63-1, C₁₄H₁₅NO₅S₂, MW 341.40 g/mol), features additional reduction of the nitro group to an amine [7].
Synthetic routes to these derivatives typically involve:
Spectroscopic characterization (¹H/¹³C NMR, IR, MS) confirms the bis(sulfonyl) structure. Key features include distinct chemical shifts for the two inequivalent methylsulfonyl groups and IR stretches for asymmetric/symmetric SO₂ vibrations near 1340 cm⁻¹ and 1160 cm⁻¹.
Table 1: Key N-Methylsulfonyl Nimesulide Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Feature |
---|---|---|---|---|
N-(Methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | 51765-72-1 | C₁₄H₁₄N₂O₇S₂ | 386.40 | Intact nitro group; Bis(methylsulfonyl) |
N-(Methylsulfonyl)-4-(desnitro) Nimesulide (Nimesulide EP Impurity E) | 905858-63-1 | C₁₄H₁₅NO₅S₂ | 341.40 | Reduced amine; Bis(methylsulfonyl) |
The primary rationale for developing N-Methylsulfonyl derivatives, particularly the sodium sulfamate prodrug (Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate), stems from the critical need to overcome the extremely poor aqueous solubility (<0.02 mg/mL or 50 µg/mL) of the parent nimesulide [3] [1] [9]. This insolubility, attributed to its crystalline structure and high lipophilicity, severely limits bioavailability and hinders formulation development, especially for parenteral administration [5].
The strategic modifications impart significant advantages:
The N-Methylsulfonyl sulfamate prodrug approach represents a targeted chemical modification strategy distinct from physical complexation or dispersion, directly addressing the solubility limitation through permanent alteration of the molecule's ionization state, which is reversed in vivo.
Comprehensive solid-state characterization is crucial for understanding the physicochemical behavior, stability, and processability of N-Methylsulfonyl Nimesulide derivatives and related formulations. Key findings include:
Polymorphism: Nimesulide itself exists in at least two polymorphic forms (Form I and Form II). Form I is the thermodynamically stable polymorph under standard conditions, while Form II is metastable [4]. The presence of different polymorphs can significantly impact solubility, dissolution rate, and bioavailability. Stability studies involving thermal cycling or exposure to different humidities are essential to rule out undesirable solid-form conversions.
Stability of Derivatives: While specific DSC/TGA data for N-Methylsulfonyl derivatives like CAS 51765-72-1 or the sodium sulfamate prodrug is limited in the provided results, the thermal stability of such molecules is inherently linked to their structure. The presence of multiple sulfonyl groups and potentially labile linkages (e.g., sulfamate) requires careful assessment under processing (e.g., drying, milling) and storage conditions. Techniques like Isothermal Calorimetry (ICT) and variable-temperature XRPD are used to map phase diagrams and identify degradation onset temperatures.
Table 2: Thermal Properties of Nimesulide and Related Solid Forms
Material | Melting Onset Temperature (°C) | Melting Enthalpy (kJ·mol⁻¹) | Crystalline State | Key Characterization Techniques |
---|---|---|---|---|
Nimesulide (Pure API, Form I) | 147.21 | 34.38 | Crystalline | DSC, XRPD, Hot-Stage Microscopy |
Nimesulide (Form II) | Lower than Form I* | Lower than Form I* | Metastable Crystalline | DSC, XRPD |
Nimesulide:HP-β-CD (Mechanochemical) | Absent/Diminished | Absent/Diminished | Amorphous Dispersion | DSC (Tg observed), XRPD (halo pattern) |
Nimesulide:Na₂GA (Mechanochemical) | Absent/Diminished | Absent/Diminished | Amorphous Dispersion | DSC (Tg observed), XRPD (halo pattern) |
*Specific values for Form II not provided in [4], but metastable polymorphs typically exhibit lower melting points and enthalpies than stable forms.
The solid-state analysis underscores the importance of processing techniques (like mechanochemistry) and molecular design (like prodrug formation) in modulating the physical form—directly impacting critical performance attributes like solubility and dissolution rate, which are paramount for overcoming the biopharmaceutical limitations of poorly soluble drugs like nimesulide.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: